molecular formula C14H14N2OS B1271019 1-(4-Benzyloxyphenyl)-2-thiourea CAS No. 65069-53-6

1-(4-Benzyloxyphenyl)-2-thiourea

Cat. No.: B1271019
CAS No.: 65069-53-6
M. Wt: 258.34 g/mol
InChI Key: TVUKNBBQSFMNAL-UHFFFAOYSA-N
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Description

1-(4-Benzyloxyphenyl)-2-thiourea: is an organic compound that belongs to the class of thioureas It features a benzyloxy group attached to a phenyl ring, which is further connected to a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Benzyloxyphenyl)-2-thiourea can be synthesized through a multi-step process. One common method involves the reaction of 4-benzyloxyaniline with thiophosgene. The reaction typically proceeds as follows:

    Step 1: 4-Benzyloxyaniline is reacted with thiophosgene in the presence of a base such as triethylamine. This step forms the intermediate 4-benzyloxyphenyl isothiocyanate.

    Step 2: The intermediate is then treated with an amine, such as aniline, to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Benzyloxyphenyl)-2-thiourea undergoes several types of chemical reactions, including:

    Substitution Reactions: The thiourea moiety can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: Reduction of the thiourea group can yield corresponding amines.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

    Substitution Reactions: Products include N-substituted thioureas.

    Oxidation Reactions: Products include sulfonyl derivatives.

    Reduction Reactions: Products include corresponding amines.

Scientific Research Applications

Chemistry: 1-(4-Benzyloxyphenyl)-2-thiourea is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology and Medicine: The compound has potential applications in medicinal chemistry. It is studied for its biological activity, including its potential as an antimicrobial and anticancer agent.

Industry: In the material science industry, this compound is explored for its use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-benzyloxyphenyl)-2-thiourea involves its interaction with biological targets. The thiourea moiety can form hydrogen bonds with various biomolecules, influencing their activity. The benzyloxy group enhances the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.

Comparison with Similar Compounds

    1-(4-Benzyloxyphenyl)-2-thiourea: can be compared with other thiourea derivatives such as:

Uniqueness: this compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s lipophilicity and potential biological activity compared to other thiourea derivatives.

Properties

IUPAC Name

(4-phenylmethoxyphenyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-14(18)16-12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUKNBBQSFMNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366181
Record name N-[4-(Benzyloxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65069-53-6
Record name N-[4-(Benzyloxy)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[4-(Benzyloxy)phenyl]thiourea
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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